molecular formula C15H18N2O3 B1296067 Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 299949-24-9

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B1296067
CAS RN: 299949-24-9
M. Wt: 274.31 g/mol
InChI Key: KTAAWYJATJFYRS-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

The compound is utilized in the Biginelli reaction , which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea (or its analogue). This reaction is a cornerstone in organic synthesis for constructing highly functionalized heterocycles . The compound can serve as a key intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is a part of the 3,4-dihydropyrimidinones (DHPMs) class, which has been widely investigated, especially for anticancer drug development . DHPMs like this compound are known for their potential as kinesin-5 inhibitors, which are crucial in the separation of genetic material during cell division. Inhibiting this enzyme can lead to cell cycle arrest and potentially trigger apoptosis in cancer cells .

Pharmacological Research

The pyrimidine scaffold of the compound is a significant structure in pharmacology. Pyrimidine derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties. They are also explored for their potential in treating cardiovascular diseases and as antihypertensive agents .

Antimicrobial Activity

This compound, due to its pyrimidine core, may exhibit antimicrobial properties. It could be part of a series of compounds synthesized for evaluating their in vitro antimicrobial potential, which is crucial in the development of new antibiotics and treatments for bacterial infections .

Anticancer Evaluation

The structural features of this compound make it a candidate for anticancer evaluation. Its synthesis and inclusion in a series of compounds for in vitro anticancer potential assessment could provide insights into its efficacy against various cancer cell lines .

Quantitative Structure-Activity Relationship (QSAR) Studies

The compound can be used in QSAR studies to understand the relationship between its chemical structure and biological activity. These studies help in predicting the properties of novel compounds and in designing drugs with enhanced efficacy and reduced side effects .

properties

IUPAC Name

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAWYJATJFYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304509
Record name Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299949-24-9
Record name Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of urea (2,70 g; 45 mmol), copper (I) chloride (0,297 g; 3 mmol), p-tolualdehyde (3,53 ml; 30 mmol), ethyl acetoacetate (3,81 ml; 30 mmol), acetic acid (0,172 ml; 3 mmol) and boron trifluoride etherate (4,90 ml; 39 mmol) in dry tetrahydrofuran (60 mL) was heated to reflux for 21 h. After cooling to room temperature, the reaction mixture was quenched by adding a saturated solution of sodium hydrogen carbonate and the aqueous solution was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, the residue was suspended in toluene and left standing at room temperature for 24 h. The formed solid was filtered, washed with toluene and dried under reduced pressure to afford 7,45 g (91%) of the title compound as a green solid.
Name
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mmol
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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